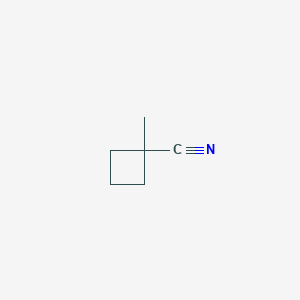
1-甲基环丁烷-1-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylcyclobutane-1-carbonitrile is a chemical compound with the molecular formula C6H9N and a molecular weight of 95.14 g/mol . It features a cyclobutane ring with a methyl group and a carbonitrile group attached to the same carbon atom. This compound is a liquid at room temperature and is primarily used in organic synthesis as a building block for more complex molecules.
科学研究应用
1-Methylcyclobutane-1-carbonitrile has a wide range of applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Pharmaceutical Research: It is used as a precursor for developing new drugs with potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer effects.
Material Science: The compound is utilized in the development of novel polymers and materials, enhancing their mechanical properties, thermal stability, and chemical resistance.
Agrochemical Development: It is an intermediate in the synthesis of pesticides and herbicides, contributing to the development of effective and environmentally friendly agricultural chemicals.
Analytical Chemistry: It is employed as a standard or reference compound in various analytical techniques, including NMR, HPLC, and LC-MS.
准备方法
1-Methylcyclobutane-1-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of cyclobutanone with methylamine and cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
1-Methylcyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents include alkyl halides and organometallic compounds.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
作用机制
The mechanism of action of 1-Methylcyclobutane-1-carbonitrile depends on its specific application. In pharmaceutical research, its nitrile group can be transformed into various functional groups, enabling the synthesis of compounds that interact with molecular targets and pathways involved in disease processes. For example, its derivatives may inhibit enzymes or receptors involved in inflammation, viral replication, or cancer cell proliferation.
相似化合物的比较
1-Methylcyclobutane-1-carbonitrile is structurally related to other cyclobutane derivatives, such as:
Cyclobutanecarbonitrile: Lacks the methyl group, making it less sterically hindered.
1-Ethylcyclobutane-1-carbonitrile: Contains an ethyl group instead of a methyl group, affecting its reactivity and physical properties.
Cyclobutanone: Contains a carbonyl group instead of a nitrile group, leading to different chemical reactivity .
These compounds share similar cyclobutane ring structures but differ in their substituents, which influence their chemical behavior and applications.
属性
IUPAC Name |
1-methylcyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-6(5-7)3-2-4-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOOTCYFFLHCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2548430.png)
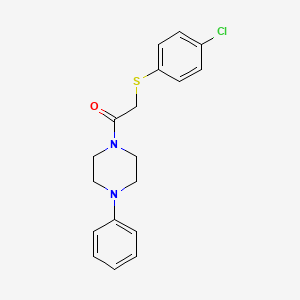

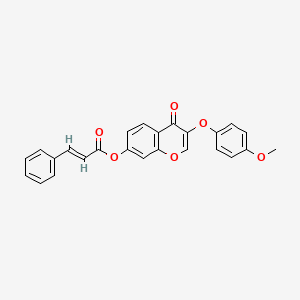
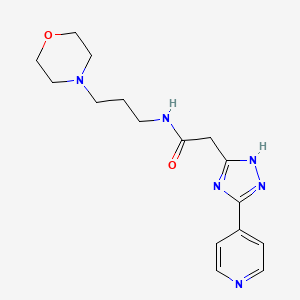
![4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole](/img/structure/B2548439.png)
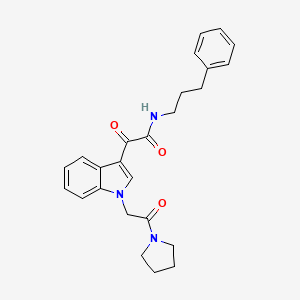
![1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2548442.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548444.png)
![3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea](/img/structure/B2548445.png)
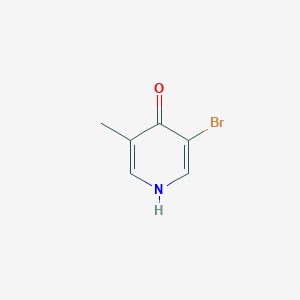
![4-chloro-1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2548448.png)
![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)

